tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate
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Description
The compound “tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is an impurity of Edoxaban . Edoxaban is an anticoagulant medication and a direct factor Xa inhibitor .
Molecular Structure Analysis
The molecular formula for the related compound “tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is C14H25N5O3 . The InChI code for this compound is 1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21)/t9-,10-,11+/m0/s1 .Physical and Chemical Properties Analysis
The related compound “tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is soluble in DMSO and Methanol .Scientific Research Applications
Thermophysical Property Measurements
Research on mixtures containing MTBE (methyl tert-butyl ether) and other ethers has been conducted to understand their vapor-liquid equilibria and related properties. This is crucial for applications such as gasoline additives to improve octane rating and reduce exhaust pollution. The study by Marsh et al. (1999) provides a comprehensive review of the properties of such mixtures, highlighting the importance of understanding the thermophysical properties of compounds with tert-butyl groups for various industrial applications (Marsh, Niamskul, Gmehling, & Bölts, 1999).
Catalytic Non-Enzymatic Kinetic Resolution
The resolution of racemates to synthesize chiral compounds is a significant area of research. Pellissier (2011) discussed the progress in developing chiral catalysts for asymmetric reactions, including catalytic non-enzymatic procedures for kinetic resolution (KR). This highlights the application of chiral compounds in asymmetric organic synthesis, which could be relevant to the synthesis or study of tert-butyl based chiral centers (Pellissier, 2011).
Purification of Fuel Oxygenated Additive
The work by Pulyalina et al. (2020) on the purification of MTBE from methanol using pervaporation underlines the importance of separation processes in the chemical industry. This research points to the necessity of efficient separation techniques, which might be applicable in purifying or isolating specific tert-butyl containing compounds (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).
Synthetic Phenolic Antioxidants
Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups. This review could provide insight into the environmental and health impacts of related tert-butyl compounds (Liu & Mabury, 2020).
Biodegradation and Bioremediation
The biodegradation of MTBE, a compound containing a tert-butyl group, has been reviewed by Fiorenza and Rifai (2003). This research is significant for understanding the environmental fate and potential remediation strategies for tert-butyl-containing pollutants (Fiorenza & Rifai, 2003).
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3.C2H2O4.H2O/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6;/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6);1H2/t9-,10-,11+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHHOLNNUWAHNP-MTFBGNCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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